molecular formula C16H17N5O2S B2979493 (3-(furan-2-yl)-1H-pyrazol-5-yl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1297606-90-6

(3-(furan-2-yl)-1H-pyrazol-5-yl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone

Cat. No.: B2979493
CAS No.: 1297606-90-6
M. Wt: 343.41
InChI Key: BJHNKBIHMSOANW-UHFFFAOYSA-N
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Description

The compound (3-(furan-2-yl)-1H-pyrazol-5-yl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone is a complex organic molecule that features a combination of furan, pyrazole, thiadiazole, and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(furan-2-yl)-1H-pyrazol-5-yl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone typically involves multi-step organic synthesis. The process may include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Synthesis of the Thiadiazole Ring: This involves the cyclization of thiosemicarbazide with a suitable carboxylic acid derivative.

    Coupling Reactions: The furan and piperidine moieties are introduced through coupling reactions, such as Suzuki or Heck coupling, using appropriate catalysts and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan and pyrazole rings can undergo oxidation reactions, potentially leading to the formation of quinones or other oxidized derivatives.

    Reduction: The nitro groups in the thiadiazole ring can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the reactive positions on the furan and pyrazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.

    Catalysts: Palladium, platinum, or nickel catalysts for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dione, while reduction of the thiadiazole ring may produce 5-methyl-1,3,4-thiadiazole-2-amine.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. The presence of heterocyclic rings suggests it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, (3-(furan-2-yl)-1H-pyrazol-5-yl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone could be explored for its potential therapeutic effects. Its structure indicates possible activity against certain diseases, and it may serve as a lead compound for the development of new drugs.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure may impart desirable properties to materials or enhance the efficiency of catalytic processes.

Mechanism of Action

The mechanism of action of (3-(furan-2-yl)-1H-pyrazol-5-yl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The furan, pyrazole, and thiadiazole rings could bind to active sites or allosteric sites on proteins, altering their function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (3-(furan-2-yl)-1H-pyrazol-5-yl)(3-(1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone: Similar structure but without the methyl group on the thiadiazole ring.

    (3-(furan-2-yl)-1H-pyrazol-5-yl)(3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone: Similar structure with an oxadiazole ring instead of a thiadiazole ring.

Uniqueness

The presence of the 5-methyl group on the thiadiazole ring in (3-(furan-2-yl)-1H-pyrazol-5-yl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone may confer unique properties, such as increased lipophilicity or altered electronic distribution, which could affect its reactivity and biological activity.

Properties

IUPAC Name

[5-(furan-2-yl)-1H-pyrazol-3-yl]-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2S/c1-10-17-20-15(24-10)11-4-2-6-21(9-11)16(22)13-8-12(18-19-13)14-5-3-7-23-14/h3,5,7-8,11H,2,4,6,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJHNKBIHMSOANW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)C2CCCN(C2)C(=O)C3=NNC(=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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